molecular formula C18H15BrN2O2 B1531070 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid CAS No. 75821-70-4

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

Cat. No.: B1531070
CAS No.: 75821-70-4
M. Wt: 371.2 g/mol
InChI Key: LAQITLKSECQDHZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a useful research compound. Its molecular formula is C18H15BrN2O2 and its molecular weight is 371.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity Research has shown that brominated pyrazoles, including compounds similar to 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid, are pivotal in the synthesis of various heterocyclic compounds. For instance, the nitration of brominated pyrazoles in aqueous sulfuric acid has been studied, indicating that compounds like 4-bromo-3-phenylpyrazole can undergo significant reactions such as nitrodebromination and nitration of the aryl substituent, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science (Chang et al., 1979).

Anticonvulsant Activity Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Notably, compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester have shown considerable activity in test models, highlighting the therapeutic potential of these compounds in treating seizures without significant neurotoxicity. This illustrates the compound's relevance in drug discovery, particularly in developing new treatments for epilepsy (Unverferth et al., 1998).

Heterocyclic Systems Synthesis The synthesis of new fused and spiro heterocyclic systems from 3,5-pyrazolidinediones demonstrates the utility of bromophenyl derivatives in creating complex molecular structures. This research contributes to the expansion of heterocyclic chemistry, offering new avenues for the development of pharmaceuticals and materials with novel properties (Abdel-rahman et al., 2004).

Properties

IUPAC Name

3-[1-(4-bromophenyl)-3-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQITLKSECQDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676279
Record name 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75821-70-4
Record name 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75821-70-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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